Metabolic Stability: Predicted CYP450-Mediated Oxidation Resistance via 4-(2-Methoxyethoxy) Substitution
N-Cyclopropylbenzylamines undergo hepatic cytochrome P450-mediated metabolism via two competing pathways: benzyl methylene oxidation yielding benzaldehyde and cyclopropylamine, and cyclopropyl ring cleavage leading to enzyme inactivation through metabolic intermediate complex (MIC) formation [1][2]. In liver microsomes, N-cyclopropylbenzylamine and related unsubstituted para-analogs inactivate P450 enzymes predominantly via MIC formation with nitroso metabolites [2]. The introduction of a para-substituent alters the electronic and steric environment of the benzyl moiety, which is known to affect the partition ratio between metabolic pathways [1][3]. While direct microsomal stability data for Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine are not publicly available, the 4-(2-methoxyethoxy) group is predicted to confer distinct metabolic properties relative to the unsubstituted comparator N-cyclopropylbenzylamine (N-CBA, CAS 13324-66-8).
| Evidence Dimension | Predicted alteration of cytochrome P450 metabolic pathway partitioning (inferred from established SAR) |
|---|---|
| Target Compound Data | Para-(2-methoxyethoxy) substitution (C₁₃H₁₉NO₂, MW 221.29); predicted electron-donating effect altering benzyl oxidation potential; increased steric bulk (Es value) at para position |
| Comparator Or Baseline | N-Cyclopropylbenzylamine (N-CBA, CAS 13324-66-8, C₁₀H₁₃N, MW 147.22): undergoes P450-mediated inactivation via MIC formation; benzyl oxidation yields benzaldehyde + cyclopropylamine [2] |
| Quantified Difference | Quantitative kinetic data for this specific compound unavailable; para-substituent steric influence (Es) correlates with MAO B reduction limiting rate—extrapolated to CYP metabolism, 4-(2-methoxyethoxy) group introduces steric bulk exceeding unsubstituted (Es = 0) and methoxy-only (Es = -0.55) substituents [3] |
| Conditions | Inference based on established N-cyclopropylbenzylamine SAR; validation would require liver microsome stability assays or recombinant CYP isoform incubations |
Why This Matters
Researchers requiring compounds with defined metabolic profiles or reduced CYP-mediated inactivation potential should consider this substituted analog rather than assuming N-CBA metabolic behavior translates.
- [1] Silverman RB, Hiebert CK. Effect of alpha-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine. Biochemistry. 1988;27(22):8448-8453. View Source
- [2] Bensalem S, et al. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. J Am Chem Soc. 2005;127(39):13604-13605. View Source
- [3] Walker MC, Edmondson DE. Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase B. Biochemistry. 1994;33(23):7088-7098. View Source
